![molecular formula C7H2BrF3O B2636597 3-Bromo-2,5,6-trifluorobenzaldehyde CAS No. 137234-99-2](/img/structure/B2636597.png)
3-Bromo-2,5,6-trifluorobenzaldehyde
Overview
Description
3-Bromo-2,5,6-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2BrF3O. It is a substituted benzaldehyde, characterized by the presence of bromine and three fluorine atoms on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5,6-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 2,5,6-trifluorobenzaldehyde using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.
Oxidation Products: 3-Bromo-2,5,6-trifluorobenzoic acid.
Reduction Products: 3-Bromo-2,5,6-trifluorobenzyl alcohol.
Scientific Research Applications
3-Bromo-2,5,6-trifluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5,6-trifluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
- 3-Bromo-2,4,5-trifluorobenzaldehyde
- 2,3,5,6-Tetrafluorobenzaldehyde
- 1-Bromo-2,4,5-trifluorobenzene
Comparison: 3-Bromo-2,5,6-trifluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and physical properties. Compared to its analogs, it offers distinct advantages in terms of selectivity and potency in various chemical reactions and applications .
Biological Activity
3-Bromo-2,5,6-trifluorobenzaldehyde (CAS Number: 137234-99-2) is an organic compound characterized by its unique halogenated structure, featuring one bromine atom and three fluorine atoms attached to a benzaldehyde moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The presence of bromine and fluorine enhances the reactivity and binding affinity of this compound. The aldehyde functional group allows for the formation of covalent bonds with nucleophilic sites on proteins, which can modulate their activity. This characteristic makes it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms or receptor interactions.
Key Characteristics:
- Molecular Formula : C7H2BrF3O
- CAS Number : 137234-99-2
- Reactivity : Enhanced due to halogen substituents
Potential Biological Activities:
- Antimicrobial Activity : Halogenated benzaldehydes are known to possess antimicrobial properties.
- Antitumor Activity : Compounds with similar structures have shown promise in cancer research.
- Enzyme Interaction Studies : Used as a probe in biochemical assays to study enzyme-substrate interactions.
Study 1: Enzyme Interaction
In a biochemical assay context, this compound has been employed to study enzyme-substrate interactions. The aldehyde group facilitates the formation of covalent bonds with nucleophilic residues in enzymes, potentially leading to altered enzymatic activity.
Study 2: Antitumor Potential
Research into halogenated benzaldehydes has indicated that these compounds may inhibit tumor cell proliferation. While specific data on this compound is scarce, related compounds have demonstrated significant anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Potential | Enzyme interaction |
3-Bromo-2,4,5-trifluorobenzaldehyde | Yes | Yes | Induction of apoptosis |
2,3-Difluoro-4-methylbenzaldehyde | Moderate | Yes | Inhibition of cell proliferation |
Properties
IUPAC Name |
3-bromo-2,5,6-trifluorobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJZAXUIHMQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.